6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid
Brand Name: Vulcanchem
CAS No.: 1072855-70-9
VCID: VC2626478
InChI: InChI=1S/C12H15NO4/c14-12(15)10-1-2-11(13-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15)
SMILES: C1COCCC1COC2=NC=C(C=C2)C(=O)O
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid

CAS No.: 1072855-70-9

Cat. No.: VC2626478

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid - 1072855-70-9

Specification

CAS No. 1072855-70-9
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name 6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H15NO4/c14-12(15)10-1-2-11(13-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15)
Standard InChI Key BZQWXMFGGPBSOV-UHFFFAOYSA-N
SMILES C1COCCC1COC2=NC=C(C=C2)C(=O)O
Canonical SMILES C1COCCC1COC2=NC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity

6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid (CAS: 1072855-70-9) is characterized by a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . The compound consists of a nicotinic acid core with a tetrahydropyran-4-ylmethoxy substituent at the 6-position of the pyridine ring. This creates a hybrid structure that integrates two pharmacologically relevant moieties: the nicotinic acid component and the tetrahydropyran ring system .

Synonyms and Alternative Nomenclature

Several alternative names exist for this compound in chemical databases and literature:

SynonymRegistry
6-(oxan-4-ylmethoxy)pyridine-3-carboxylic acidPubChem
6-((Tetrahydro-2H-pyran-4-yl)methoxy)nicotinic acidPubChem
SCHEMBL840900PubChem
1072855-70-9 (CAS number)Multiple sources

These alternative names reflect different naming conventions in chemical nomenclature, with the IUPAC naming rules allowing for multiple valid representations of the same chemical structure .

Structural Components

The structure comprises two main components that contribute to its chemical identity:

  • A nicotinic acid (pyridine-3-carboxylic acid) core with substitution at position 6

  • A tetrahydropyran (oxane) ring connected via a methylene bridge to an oxygen atom at position 6 of the pyridine

Physical and Chemical Properties

The available data on the physical and chemical properties of 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid are summarized in the table below:

PropertyValueSource
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Physical StateNot specified in literature-
Standard Purity (Commercial)>90%
Creation Date (PubChem)2009-05-28
Modification Date (PubChem)2025-04-05

As a compound containing a carboxylic acid group, it likely exhibits acidic properties and potential for salt formation. The tetrahydropyran moiety contributes to its lipophilicity profile, potentially enhancing membrane permeability—a desirable characteristic for pharmaceutical compounds.

Synthesis Methods

Related Synthetic Chemistry

Insights from related compounds suggest potential synthetic strategies:

  • For the tetrahydropyran component, hydrogenation of dihydropyran or pyran compounds using catalysts such as Raney nickel represents a common approach

  • Etherification reactions typically employ bases such as K₂CO₃ or Na₂CO₃ to facilitate nucleophilic substitution

  • The coupling of aromatic halides with alcohols often involves palladium-catalyzed reactions, particularly for larger-scale syntheses

For example, in related chemistry, coupling reactions using catalysts like PdCl₂(dtbpf) have been reported to achieve high yields (>95%) when connecting heterocyclic components .

Structure-Related Compounds

Nicotinamide Derivatives

Several compounds structurally related to 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid have been investigated for their biological activities:

CompoundReported ActivitySource
N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamideAnticancer, neuroprotective, antimicrobial
N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamideEnzyme inhibition, receptor binding
N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamideInteractions with metabolic pathways

These structurally related compounds provide insights into the potential biological relevance of the 6-(tetrahydro-2H-pyran-4-ylmethoxy)nicotinic acid scaffold.

SupplierLocationProduct InformationSource
Matrix ScientificUnited StatesPurity: 97%; Package: $438.00/1g
Atlantic Research Chemicals Ltd.United KingdomNot specified
Key OrganicsNot specifiedPurity: >90%; Product ID: TS-00683

This commercial availability enables researchers to incorporate this compound into their studies without undertaking complex synthesis, thereby accelerating research in areas where this scaffold might be relevant.

Structural Significance in Medicinal Chemistry

The Tetrahydropyran Component

The tetrahydropyran (oxane) moiety contributes significantly to the medicinal chemistry profile of compounds containing this structure:

  • It provides conformational rigidity, potentially enhancing binding specificity to biological targets

  • It serves as a hydrogen bond acceptor through its oxygen atom, facilitating interactions with proteins

  • It offers balanced lipophilicity, potentially improving pharmacokinetic properties

  • It represents a bioisostere for cyclohexane with modified electronic properties due to the oxygen atom

Tetrahydropyran rings are commonly found in natural products, particularly carbohydrates, suggesting biological compatibility .

The Nicotinic Acid Component

The nicotinic acid portion of the molecule contributes several important features:

  • A planar aromatic system capable of π-stacking interactions with aromatic amino acid residues in proteins

  • A carboxylic acid group that can form salt bridges with basic amino acids or serve as a hydrogen bond donor/acceptor

  • Structural similarity to nicotinamide adenine dinucleotide (NAD), suggesting potential interactions with NAD-dependent enzymes

These structural features combine to create a molecule with potential for specific interactions with biological targets, particularly those involved in metabolic processes.

Research Opportunities

Several promising research directions can be identified for 6-(Tetrahydro-2H-pyran-4-ylmethoxy)nicotinic Acid:

  • Comprehensive characterization of physicochemical properties, including solubility, lipophilicity, and pKa

  • Evaluation of binding affinity to relevant biological targets, particularly those known to interact with nicotinic acid derivatives

  • Systematic modification of the structure to develop structure-activity relationships

  • Investigation of its potential as a pharmacophore in drug discovery programs

  • Development of synthetic methodology to access analogs and derivatives efficiently

The commercial availability of this compound facilitates these research efforts, allowing scientists to focus on application-oriented studies rather than complex synthesis.

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